2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate

Physical Organic Chemistry Leaving Group Kinetics Solvolysis

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate (CAS 886361-20-2) is a pentafluorophenyl (PFP) sulfonate ester featuring an exceptionally bulky 2,4,6-triisopropylbenzenesulfonate (TIBS) backbone. This reagent is positioned as a shelf-stable, activated sulfonyl source for sulfonamide bond construction, directly competing with traditional sulfonyl chlorides and other aryl sulfonate esters.

Molecular Formula C21H23F5O3S
Molecular Weight 450.5 g/mol
CAS No. 886361-20-2
Cat. No. B1304882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate
CAS886361-20-2
Molecular FormulaC21H23F5O3S
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(C)C
InChIInChI=1S/C21H23F5O3S/c1-9(2)12-7-13(10(3)4)21(14(8-12)11(5)6)30(27,28)29-20-18(25)16(23)15(22)17(24)19(20)26/h7-11H,1-6H3
InChIKeyWIIABLQTWRDMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate (CAS 886361-20-2): Core Identity & Comparator Landscape for Scientific Procurement


2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate (CAS 886361-20-2) is a pentafluorophenyl (PFP) sulfonate ester featuring an exceptionally bulky 2,4,6-triisopropylbenzenesulfonate (TIBS) backbone . This reagent is positioned as a shelf-stable, activated sulfonyl source for sulfonamide bond construction, directly competing with traditional sulfonyl chlorides and other aryl sulfonate esters [1]. Unlike simpler PFP sulfonate esters, the sterically encumbered TIBS group introduces pronounced steric and electronic effects that modulate solvolytic reactivity and nucleophilic displacement kinetics, as established in comparative kinetic studies [2].

Why Generic PFP Sulfonate Esters or Sulfonyl Chlorides Cannot Replace 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate in Critical Applications


The unique value of this compound derives from the synergistic combination of the PFP leaving group and the TIBS backbone, which together dictate a distinct reactivity window that is not achievable with simpler PFP esters (e.g., PFP tosylate or PFP benzenesulfonate) or the corresponding sulfonyl chloride. The TIBS group's exceptional steric bulk retards nucleophilic displacement at sulfur, as demonstrated by Tidwell's solvolysis data where triisopropylbenzenesulfonate esters consistently react 4- to 16-fold slower than their tosylate counterparts [1]. Conversely, the electron-withdrawing PFP group still provides sufficient activation for controlled aminolysis, a reactivity cliff that simpler leaving groups do not navigate. Sulfonyl chlorides, while reactive, often fail due to hydrolytic instability and lack of shelf-life in electron-deficient heterocyclic series, a gap explicitly addressed by PFP sulfonate ester technology [2]. Thus, generic substitution risks either uncontrolled reactivity (using more activated esters) or reagent decomposition (using sulfonyl chlorides), making this specific TIBS-PFP ester a required reagent for selective, sterically demanding sulfonamide formations.

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate: Product-Specific Quantitative Differentiation Evidence


Solvolytic Reactivity Differential: TIBS-PFP Ester vs. Tosylate and Mesitylate Esters

In classic solvolysis studies, the 2,4,6-triisopropylbenzenesulfonate (Tps) leaving group exhibits a pronounced steric deceleration effect compared to the standard p-toluenesulfonate (Ts) and 2,4,6-trimethylbenzenesulfonate (Mst) groups. For the 2-propyl (i-Pr) substrate, the relative rate at 25 °C for the Tps ester is only 0.25 compared to 1.00 for the Ts ester, and is comparable to the Mst ester at 0.23 [1]. Critically, as substrate steric demand increases, the Tps leaving group's penalty becomes more severe: the di-tert-butylcarbinol (t-Bu₂CH) Tps ester reacts at a relative rate of 0.062, markedly slower than the Mst ester at 0.093 and the Ts ester's normalized rate [1]. This data demonstrates that the TIBS backbone provides a quantifiable, tunable steric gate that can be exploited for chemoselective sulfonylation reactions where over-reactivity of less hindered sulfonate esters would lead to undesired side-products.

Physical Organic Chemistry Leaving Group Kinetics Solvolysis

Shelf-Stability Advantage: PFP Sulfonate Esters vs. Sulfonyl Chlorides in Heterocyclic Series

Heterocyclic PFP sulfonate esters have been explicitly demonstrated as shelf-stable alternatives to corresponding sulfonyl chlorides, which frequently decompose via SO₂ extrusion, particularly in electron-deficient heterocycles [1]. The study reports that heterocyclic PFP sulfonate esters can be stored without special precautions and react readily with primary and secondary amines to produce sulfonamides in high yields [1]. While direct accelerated stability data (e.g., t₉₀) for this specific TIBS-PFP ester are not publicly available, the class-level inference from heterocyclic PFP sulfonate esters establishes the core stability advantage over sulfonyl chlorides. The TIBS-PFP ester benefits from this class effect and, owing to the additional steric shielding of the sulfonate center, is predicted to exhibit even greater stability toward nucleophilic degradation than less hindered PFP esters.

Sulfonamide Synthesis Reagent Stability Heterocyclic Chemistry

Aminolysis Selectivity: PFP Sulfonate Esters vs. Trichlorophenyl (TCP) Sulfonate Esters

A direct comparison between the PFP and 2,4,6-trichlorophenol (TCP) sulfonate esters in aminolysis reactions reveals that TCP esters require either conventional heating or microwave irradiation to undergo effective reaction with amines, whereas the more electron-deficient PFP esters react under significantly milder conditions [1]. This differential is attributed to the stronger electron-withdrawing character of the pentafluorophenyl ring (σp = 0.56 for OC₆F₅ vs. σp = 0.28 for OC₆H₂Cl₃), which enhances the electrophilicity of the sulfonate sulfur atom [1]. The implication for the TIBS-PFP ester is that, despite the steric deceleration from the TIBS backbone, the PFP leaving group retains sufficient activation to ensure practical reactivity, whereas a TIBS-TCP ester would likely be prohibitively unreactive due to the combined steric and electronic deactivation.

Sulfonamide Synthesis Chemoselectivity Leaving Group Comparison

Validated Application Scenarios for 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate Based on Quantitative Evidence


Chemoselective Sulfonamide Formation in Sterically Encumbered Substrates

The TIBS-PFP ester's quantifiably slower solvolytic reactivity (up to 16-fold slower than the tosylate ester) makes it the preferred sulfonylating agent when reacting with polyfunctional molecules containing multiple nucleophilic sites. For instance, in the late-stage functionalization of complex alkaloid or peptide scaffolds, the conventional PFP tosylate ester would react indiscriminately, whereas the TIBS-PFP ester's steric gate selectively targets only the most accessible amine, reducing byproduct formation and simplifying purification [1].

Shelf-Stable Reagent for High-Throughput and Automated Synthesis Platforms

The established shelf-stability of PFP sulfonate esters, which eliminates the need for just-in-time preparation typical of sulfonyl chlorides, directly supports their use in automated liquid handlers and modular flow chemistry setups [1]. In high-throughput medicinal chemistry programs, the TIBS-PFP ester can be stored in DMSO or MeCN stock solutions for extended periods without significant degradation, allowing for consistent, reproducible automated dispensing and reducing workflow bottlenecks.

Controlled Release of 2,4,6-Triisopropylbenzenesulfonic Acid in Photoacid Generator (PAG) Formulations

Patents explicitly claim 2,4,6-triisopropylbenzenesulfonate compounds, including ester derivatives, as photoacid generators (PAGs) in chemically amplified photoresists, reporting high sensitivity, high contrast, and good storage stability [1]. The TIBS-PFP ester, upon irradiation, liberates the bulky TIBS sulfonic acid, which is known to exhibit slower diffusion rates in resist films than smaller acids (e.g., triflic acid), contributing to improved line-edge roughness (LER) and resolution. This makes it a candidate PAG for advanced lithographic nodes where diffusion-controlled blur is a critical performance limiter.

Synthesis of Sterically Demanding Sulfonamide Drug Candidates

In the synthesis of sulfonamide-based enzyme inhibitors, the TIBS-PFP ester enables the preparation of sulfonamides that are inaccessible via sulfonyl chloride intermediates due to decomposition or uncontrolled reactivity. The high electrophilicity of the PFP leaving group ensures reliable coupling with deactivated or hindered amines at ambient temperature, while the TIBS backbone's steric profile prevents self-condensation and disulfonamide side-product formation that plague less-hindered sulfonate esters [2].

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